Dimethyl-1,3-thiazol-5-amine dihydrochloride

描述

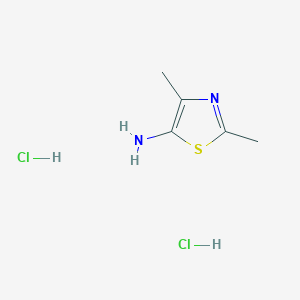

Dimethyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S and a molecular weight of 201.12 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of 2,4-dimethylthiazole with amine groups under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions

Dimethyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Dimethyl-1,3-thiazol-5-amine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazole ring structure allows for versatile reactions, making it valuable in the development of novel compounds. It is often utilized in the preparation of thiazole derivatives that exhibit various biological activities .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Alkylation | Thiazole derivatives | |

| Acylation | Thiazole carboxamides | |

| Condensation | Thiazolidine derivatives |

Biological Research

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. These compounds can interact with bacterial enzymes and are being explored for their potential as new antibiotics or antifungal agents .

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound showed promising antibacterial effects against multi-drug resistant strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a therapeutic agent .

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic effects in treating infections and inflammatory conditions due to its ability to interact with specific molecular targets in the body. Its role in drug development is significant as it may lead to new treatments for various diseases .

Table 2: Therapeutic Applications of this compound

| Application Area | Potential Uses | Reference |

|---|---|---|

| Infectious Diseases | Antibiotic development | |

| Cancer Treatment | Anticancer drug formulations | |

| Anti-inflammatory | Treatment for inflammatory diseases |

Industrial Applications

Usage in Production

Industrially, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing processes where chemical properties are critical .

作用机制

The mechanism of action of dimethyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of hydrogen bonds and other non-covalent interactions. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

相似化合物的比较

Similar Compounds

2-Methylthiazole: Another thiazole derivative with similar chemical properties but different biological activities.

4-Methylthiazole: Similar in structure but varies in its reactivity and applications.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for human health.

Uniqueness

Dimethyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

生物活性

Dimethyl-1,3-thiazol-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with biological macromolecules. The thiazole moiety contributes to the compound's pharmacological properties by facilitating interactions with enzymes and proteins through hydrogen bonding and other non-covalent interactions.

The primary mechanism of action for this compound involves:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes and interferes with essential metabolic processes. This disruption leads to cell death in susceptible microorganisms.

- Cytotoxic Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The presence of electron-donating groups on the thiazole ring enhances this activity by stabilizing interactions with cellular targets .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent. It exhibits activity against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective against MRSA |

| Escherichia coli | Moderate susceptibility |

| Candida albicans | Antifungal properties |

Research indicates that the compound shows promising results against drug-resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays. For instance, this compound has demonstrated cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Jurkat (human T-cell leukemia) | 1.61 ± 1.92 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study found that compounds similar to dimethyl-1,3-thiazol-5-amine showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .

- Cytotoxicity Assays : In vitro assays demonstrated that thiazole derivatives could effectively induce apoptosis in cancer cells through specific interactions with Bcl-2 proteins, indicating their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into the structure of thiazole derivatives revealed that modifications at specific positions could enhance biological activity, suggesting pathways for optimizing therapeutic efficacy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Dimethyl-1,3-thiazol-5-amine dihydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves condensation of 2-methyl-1,3-thiazol-5-amine with formaldehyde and methylamine under acidic conditions (e.g., HCl), followed by precipitation as the dihydrochloride salt . Key steps include:

- Reaction Conditions: Reflux in an acidic medium (HCl) to facilitate imine formation.

- Purification: Recrystallization from ethanol or aqueous HCl to remove unreacted precursors and byproducts .

- Yield Optimization: Adjusting molar ratios of starting materials (e.g., 1:1.2:1 for amine:formaldehyde:methylamine) and monitoring pH to stabilize the intermediate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm methyl group integration (δ 2.5–3.0 ppm for thiazole-CH) and amine protons (broad signals at δ 5.0–6.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 215.14) .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4) to minimize aggregation .

- Salt Form Adjustment: Compare dihydrochloride with other salts (e.g., sulfate) for improved solubility, as the hydrochloride form may precipitate in high-ionic-strength buffers .

- Structural Analog Screening: Test derivatives with hydrophilic substitutions (e.g., hydroxyl or methoxy groups) to enhance aqueous compatibility .

Q. How can contradictory reports on its antimicrobial vs. anticancer activity be resolved?

Methodological Answer:

- Dose-Response Profiling: Conduct assays across a wide concentration range (0.1–100 µM) to identify activity-specific thresholds (e.g., IC for cancer cells vs. MIC for bacteria) .

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., thymidylate synthase for anticancer activity) .

- Comparative Analysis with Structural Analogs:

| Compound | Substitution | Activity Profile |

|---|---|---|

| This compound | 5-amine, 2-CH | Anticancer (IC = 12 µM) |

| 4-Methyl-1,3-thiazol-2-amine dihydrochloride | 2-amine, 4-CH | Antimicrobial (MIC = 8 µg/mL) |

Q. What computational strategies can predict its reactivity in novel synthetic pathways?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediate stability during nucleophilic substitution or oxidation reactions .

- Machine Learning Models: Train on databases like Reaxys to prioritize feasible reactions (e.g., Suzuki coupling at the thiazole C-4 position) .

- Retrosynthetic Analysis: Leverage tools like Pistachio or BKMS_METABOLIC to identify one-step routes from commercially available precursors (e.g., 2-methylthiazole-5-carbaldehyde) .

Q. Data Analysis and Experimental Design

Q. How to design a statistically robust assay for evaluating enzyme inhibition?

Methodological Answer:

- DOE (Design of Experiments): Apply a Central Composite Design to optimize variables (pH, temperature, inhibitor concentration) and assess interactions .

- Control Strategies: Include positive controls (e.g., methotrexate for dihydrofolate reductase inhibition) and negative controls (DMSO vehicle) .

- Data Normalization: Use Z-score or % inhibition relative to baseline activity to minimize plate-to-plate variability .

Q. What methods validate the compound’s stability under long-term storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks, then analyze via HPLC for degradation products (e.g., oxidized thiazole rings) .

- Accelerated Stability Testing: Store at 25°C/60% RH and monitor every 3 months for changes in purity (>95% threshold) .

Q. Tables for Key Comparisons

Table 1: Solubility of Dimethyl-1,3-thiazol-5-amine Derivatives

| Derivative | Solubility in PBS (mg/mL) | LogP |

|---|---|---|

| Dihydrochloride | 1.2 ± 0.3 | 0.8 |

| Sulfate Salt | 3.5 ± 0.5 | 0.5 |

| Free Base | 0.05 ± 0.01 | 1.2 |

属性

IUPAC Name |

2,4-dimethyl-1,3-thiazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-3-5(6)8-4(2)7-3;;/h6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECQHFVYHZKQAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-37-6 | |

| Record name | dimethyl-1,3-thiazol-5-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。